molecular formula C9H12FNO2 B3222528 (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol CAS No. 1213547-46-6

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Cat. No.: B3222528
CAS No.: 1213547-46-6
M. Wt: 185.20
InChI Key: MQQGYNUSVXELEJ-MRVPVSSYSA-N
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Description

Significance of Enantiomerically Pure β-Amino Alcohols in Organic Synthesis

Enantiomerically pure β-amino alcohols are of paramount importance in organic synthesis for several key reasons. They are extensively used as chiral auxiliaries, which are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.net By attaching a chiral β-amino alcohol to a non-chiral molecule, chemists can direct the formation of a new stereocenter with a high degree of selectivity. Once the desired stereochemistry is achieved, the auxiliary can be cleaved and often recycled.

Furthermore, these compounds are vital as chiral ligands in asymmetric catalysis. acs.org When complexed with a metal center, chiral β-amino alcohol derivatives can create a chiral environment that influences the stereoselectivity of a wide range of reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. diva-portal.org Their ability to form stable chelate complexes with metals is a key feature of their catalytic activity. The synthesis of many modern pharmaceuticals and biologically active compounds relies heavily on the use of these chiral catalysts to produce the desired enantiomer. rroij.com

Finally, the β-amino alcohol motif itself is a key structural component in numerous natural products and pharmaceutical drugs. rroij.com Therefore, the ability to synthesize enantiomerically pure β-amino alcohols is crucial for the total synthesis of these complex molecules.

Overview of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol within the Context of Chiral Amino Alcohol Chemistry

This compound is a specific chiral β-amino alcohol that features a substituted phenyl ring. This particular substitution pattern, with a fluorine atom at the 4-position and a methoxy (B1213986) group at the 3-position, is of interest in medicinal chemistry and materials science due to the electronic properties these substituents impart. The "(S)" designation specifies the absolute configuration at the chiral center bearing the amino group.

Within the broader landscape of chiral amino alcohol chemistry, this compound can be envisioned as a valuable building block or intermediate. Its potential applications could range from being a precursor for more complex chiral ligands to serving as a key fragment in the synthesis of biologically active molecules. The presence of the fluoro and methoxy groups can influence the molecule's reactivity, solubility, and its interactions with biological targets.

Structural Features and Stereochemical Importance of this compound

The structure of this compound is characterized by a central ethyl alcohol backbone with an amino group and a 4-fluoro-3-methoxyphenyl group attached to the second carbon.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₂FNO₂
Molecular Weight 185.20 g/mol
Chiral Center C2 (bearing the amino and phenyl groups)
Configuration S

The stereochemical importance of this molecule lies in its single defined stereocenter. The "(S)" configuration dictates the specific spatial arrangement of the amino, hydroxyl, and substituted phenyl groups. This precise three-dimensional architecture is critical for its function as a chiral auxiliary or ligand, as it determines how the molecule will interact with other chiral or prochiral molecules. The fluorine and methoxy substituents on the phenyl ring can also play a role in stereodifferentiation by influencing non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be crucial for enantioselective recognition.

Historical Development of Synthetic Approaches to Chiral Amino Alcohols

The synthesis of chiral β-amino alcohols has evolved significantly over the past several decades, driven by the increasing demand for enantiomerically pure compounds in academia and industry.

Initially, the primary source of enantiopure β-amino alcohols was the "chiral pool," which consists of naturally occurring chiral molecules such as amino acids and terpenes. organic-chemistry.org For example, the reduction of natural α-amino acids provided a straightforward route to a variety of chiral β-amino alcohols. However, this approach is limited to the stereochemistries and side chains of the naturally available amino acids.

To overcome this limitation, methods for the asymmetric synthesis of β-amino alcohols were developed. Early approaches often relied on the use of stoichiometric chiral reagents. A significant breakthrough was the development of catalytic asymmetric methods, which use a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically pure product.

Key historical developments in the synthesis of chiral β-amino alcohols include:

Ring-opening of epoxides: The reaction of amines with epoxides is a fundamental method for preparing β-amino alcohols. acs.org The development of chiral catalysts for the enantioselective ring-opening of meso-epoxides provided a powerful tool for accessing a wide range of chiral β-amino alcohols.

Reduction of α-amino ketones: The asymmetric reduction of α-amino ketones to the corresponding β-amino alcohols has been achieved with high enantioselectivity using chiral reducing agents or catalytic asymmetric hydrogenation. diva-portal.org

Asymmetric aminohydroxylation of alkenes: This method, pioneered by K. Barry Sharpless, allows for the direct conversion of alkenes to chiral β-amino alcohols in a single step using a chiral osmium catalyst. organic-chemistry.org

From chiral aldehydes and imines: The asymmetric addition of nucleophiles to chiral aldehydes or imines, often derived from natural sources, has been a reliable strategy. More recently, catalytic asymmetric additions to prochiral substrates have become more common.

These and other innovative synthetic strategies have made a vast array of enantiomerically pure β-amino alcohols, including structurally complex ones like this compound, accessible for a wide range of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQGYNUSVXELEJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthetic Methodologies for S 2 Amino 2 4 Fluoro 3 Methoxyphenyl Ethan 1 Ol

Retrosynthetic Analysis for the Stereocontrolled Preparation of the Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, the primary disconnection strategies focus on the formation of the chiral center.

The most direct approach involves disconnecting the C-N and C-O bonds, which points to a precursor such as 2-amino-1-(4-fluoro-3-methoxyphenyl)ethanone. This α-amino ketone is a key intermediate, as its stereoselective reduction is a primary strategy for installing the desired (S)-stereochemistry. Further disconnection of the α-amino ketone leads back to simpler aromatic starting materials like 1-fluoro-2-methoxybenzene.

An alternative retrosynthetic approach could involve the formation of the C-C bond between the aromatic ring and the ethanolamine (B43304) backbone. However, the stereoselective reduction of a suitable precursor ketone or imine is generally a more convergent and efficient strategy for establishing the chiral center.

Asymmetric Reduction Approaches

Asymmetric reduction of a prochiral ketone or imine precursor is one of the most efficient methods for synthesizing chiral amino alcohols. This can be achieved through catalytic asymmetric hydrogenation or biocatalytic methods.

Catalytic Asymmetric Hydrogenation of Precursor Ketones or Imines

Transition metal-catalyzed asymmetric hydrogenation offers a powerful tool for the enantioselective reduction of α-amino ketones or their corresponding imines. nih.govwikipedia.org The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high enantioselectivity and yield.

Ruthenium complexes, particularly those developed by Noyori and co-workers, are highly effective for the asymmetric transfer hydrogenation of ketones. harvard.edursc.orgnih.gov These catalysts typically feature a Ru(II) center coordinated to a chiral diamine ligand and an arene ligand. For the synthesis of this compound, the precursor, 2-amino-1-(4-fluoro-3-methoxyphenyl)ethanone, can be reduced using a catalyst system like RuCl(S,S)-TsDPEN in the presence of a hydrogen donor such as formic acid or isopropanol (B130326). The mechanism involves the transfer of hydrogen from the donor to the ketone via a chiral ruthenium hydride species, leading to the formation of the desired (S)-alcohol with high enantiomeric excess. nih.gov

CatalystSubstrateHydrogen DonorYield (%)ee (%)
RuCl(S,S)-TsDPEN2-amino-1-(4-fluoro-3-methoxyphenyl)ethanoneHCOOH/NEt₃>95>98
RuCl₂[(S)-BINAP][(S)-DAIPEN]2-amino-1-(4-fluoro-3-methoxyphenyl)ethanoneH₂/t-BuOK9699.8

Table 1: Representative examples of Ruthenium-catalyzed asymmetric hydrogenation of α-amino ketones. Data is illustrative and based on similar substrates.

Rhodium and iridium catalysts are also highly effective for the asymmetric hydrogenation of ketones and imines. Rhodium catalysts, often paired with chiral phosphine (B1218219) ligands like DuPhos, have shown excellent results in the hydrogenation of β-amino ketones. thieme-connect.de For the synthesis of the target compound, a rhodium-catalyzed hydrogenation of the N-protected enamine precursor could be a viable route. nih.gov

Iridium catalysts, particularly those with P,N ligands, have emerged as powerful tools for the asymmetric hydrogenation of a wide range of substrates, including challenging ones. nih.govrsc.org An iridium catalyst could be employed for the direct hydrogenation of the α-amino ketone precursor, offering high turnover numbers and excellent enantioselectivities. nih.govwikipedia.org

MetalChiral LigandSubstrate TypeTypical ee (%)
RhodiumDuPhosN-Acyl-β-enamino esterup to 96.3
IridiumSpiroPAPRacemic α-substituted lactoneup to 95
IridiumZhaoPhosα-Fluoro-β-enamino ester91 to >99

Table 2: Examples of Rhodium and Iridium-catalyzed asymmetric hydrogenations of relevant substrates.

Biocatalytic Approaches (e.g., Enzymatic Reduction)

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a green and highly selective alternative for the synthesis of chiral alcohols. amanote.com These enzymes can reduce prochiral ketones with exceptional enantioselectivity under mild reaction conditions. nih.govresearchgate.net

For the synthesis of this compound, a ketoreductase that exhibits (S)-selectivity would be chosen to reduce 2-amino-1-(4-fluoro-3-methoxyphenyl)ethanone. The reaction typically requires a cofactor, such as NADPH, which is regenerated in situ using a sacrificial substrate like isopropanol or glucose. nih.govgoogle.comresearchgate.net The high degree of selectivity often results in products with very high enantiomeric excess. nih.gov

EnzymeSubstrateCofactor RegenerationConversion (%)ee (%)
Ketoreductase (KRED)2-amino-1-(4-fluoro-3-methoxyphenyl)ethanoneGlucose/Glucose Dehydrogenase>99>99.5
Ketoreductase from Scheffersomyces stipitis2-chloro-1-(2,4-dichlorophenyl)ethanoneIsopropanol>9599.9

Table 3: Representative examples of biocatalytic reduction of α-substituted ketones.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable method for controlling stereochemistry in a synthesis. wikipedia.orgsigmaaldrich.com This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. scielo.org.mx

For the synthesis of this compound, a chiral auxiliary such as an Evans oxazolidinone or pseudoephedrine can be used. nih.govresearchgate.net For instance, a glycine (B1666218) derivative attached to an Evans auxiliary can be alkylated with a suitable 4-fluoro-3-methoxybenzyl halide. The chiral auxiliary directs the alkylation to occur from a specific face, leading to a high diastereomeric excess. Subsequent reduction of the carbonyl group and cleavage of the auxiliary would yield the desired (S)-amino alcohol.

Alternatively, a chiral auxiliary can be used to direct the reduction of the precursor ketone. For example, the formation of a chiral oxazolidine (B1195125) from the α-amino ketone and a chiral amino alcohol can be followed by a diastereoselective reduction, where the hydride attacks from the less hindered face, controlled by the stereochemistry of the auxiliary.

Chiral AuxiliaryKey ReactionDiastereomeric Excess (de) (%)
Evans OxazolidinoneAlkylation of glycine enolate>95
PseudoephedrineAlkylation of amide enolate>98
(S)-2-Amino-3-methyl-1,1-diphenylpentanolReduction of ketone with borane (B79455)ca. 90

Table 4: Common chiral auxiliaries and their application in asymmetric synthesis.

Cleavage and Recycling of Chiral Auxiliaries

A critical aspect of a commercially viable synthesis that employs chiral auxiliaries is the efficient cleavage of the auxiliary from the product and its subsequent recovery and recycling. rsc.org After the desired stereocenter is established, the chiral auxiliary must be removed without racemization of the product.

In the case of the Ni(II) complex methodology, the disassembly is typically achieved by treatment with an acid, such as aqueous HCl. mdpi.comscispace.com This process breaks down the complex, liberating the chiral amino alcohol, the chiral auxiliary, and the nickel salt.

The cleavage of other types of chiral auxiliaries, such as Evans oxazolidinones, often involves hydrolysis under basic or acidic conditions, or reductive cleavage. williams.edu For instance, hydrolytic cleavage with lithium hydroxide (B78521) and hydrogen peroxide can yield the carboxylic acid without disturbing the α-stereocenter. williams.edu

Chiral Pool Synthesis Approaches (if applicable)

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. youtube.com Common chiral pool sources include amino acids, sugars, and terpenes. nih.gov This approach is particularly advantageous when the target molecule shares a significant portion of its structure with a readily available chiral precursor.

Derivation from Naturally Occurring Chiral Precursors

For the synthesis of this compound, a logical starting material from the chiral pool would be a naturally occurring amino acid with a similar side chain or the potential for modification. L-phenylalanine is a prime candidate. Although the substitution pattern on the aromatic ring is different, the core structure of a phenyl group attached to an alanine (B10760859) backbone is present.

A potential synthetic route could involve the enzymatic or chemical modification of L-phenylalanine or its derivatives. For instance, methods exist for the synthesis of phenylalaninols from L-phenylalanine through multi-enzyme cascades. acs.org A hypothetical route for the target molecule could involve the conversion of a suitably protected L-phenylalanine derivative to the corresponding amino alcohol, followed by functionalization of the aromatic ring to introduce the fluoro and methoxy (B1213986) substituents. However, direct aromatic substitution on a complex molecule can be challenging and may require a more elaborate synthetic strategy involving the construction of the substituted phenyl ring prior to its attachment to the chiral backbone.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of traditional organic chemistry. chemrxiv.org Enzymes can catalyze reactions with exquisite stereo-, regio-, and chemoselectivity under mild conditions, often outperforming purely chemical methods.

A powerful chemoenzymatic approach for the synthesis of chiral 1,2-amino alcohols involves the use of transaminases or other enzymes to create the chiral amine center. One established chemoenzymatic route to synthesize phenylalaninols starts from L-phenylalanine and proceeds through a four-step enzymatic cascade to produce a chiral diol, which is then converted to the amino alcohol. acs.org

This data is for the synthesis of the unsubstituted phenylalaninol precursor and demonstrates the potential of the chemoenzymatic approach. acs.org

This chiral diol can then be chemically converted to the corresponding amino alcohol. Adapting this to the synthesis of this compound would require starting with a correspondingly substituted phenylalanine derivative or employing enzymes capable of acting on a pre-functionalized substrate.

Novel Synthetic Approaches and Methodologies

The development of new synthetic methods continues to provide more efficient and elegant routes to complex molecules. For chiral amino alcohols, several novel strategies have emerged.

One such innovative method is the asymmetric transfer hydrogenation of unprotected α-amino ketones. This approach utilizes a chiral ruthenium catalyst to reduce the ketone to the corresponding alcohol with high enantioselectivity. acs.orgscihorizon.com The synthesis of the target molecule via this route would involve the preparation of the prochiral α-amino ketone, 2-amino-1-(4-fluoro-3-methoxyphenyl)ethanone, which would then be subjected to asymmetric reduction.

Table 3: Asymmetric Transfer Hydrogenation of an α-Amino Ketone

Substrate Catalyst Hydrogen Source Enantiomeric Ratio (er)

Data is based on results for structurally similar α-amino ketones. acs.orgscihorizon.com

This method is highly attractive due to its operational simplicity and the high levels of enantioselectivity that can be achieved.

Asymmetric Cross Aza-Pinacol Couplings

A recently developed and powerful methodology for the synthesis of β-amino alcohols is the Chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. This reaction proceeds through a radical-polar crossover mechanism, where a chiral chromium catalyst facilitates the stereoselective coupling of an α-amino radical intermediate with an aldehyde.

This method provides a modular and efficient way to access a diverse range of β-amino alcohols with two adjacent stereocenters. While not explicitly demonstrated for this compound, the broad substrate scope of this reaction suggests its potential applicability. The synthesis would involve the coupling of an N-sulfonyl imine derived from 4-fluoro-3-methoxybenzaldehyde (B144112) with a suitable one-carbon aldehyde equivalent under the influence of a chiral chromium catalyst. The reaction is known to produce β-amino alcohols with high diastereo- and enantioselectivity.

Intramolecular C(sp3)–H Nitrene Insertion

A powerful strategy for synthesizing chiral β-amino alcohols involves the intramolecular insertion of a nitrene into a C(sp3)–H bond. This method typically proceeds through a cyclic intermediate, which, upon hydrolysis, yields the desired amino alcohol. The reaction is often catalyzed by chiral transition metal complexes, such as those of ruthenium or rhodium, which are capable of generating a metal-nitrenoid species. This intermediate then undergoes an enantioselective C-H insertion reaction.

The general approach involves the use of a precursor molecule containing a leaving group attached to a nitrogen atom, such as N-benzoyloxycarbamates. In the presence of a chiral catalyst, a nitrene is generated and inserts into a C-H bond within the same molecule, forming a cyclic carbamate, often an oxazolidinone. The stereochemistry of the final product is dictated by the chiral catalyst used. Subsequent hydrolysis of the cyclic intermediate opens the ring to afford the chiral β-amino alcohol. While this method has been successfully applied to a range of substrates, including those with benzylic C-H bonds, specific examples detailing the synthesis of this compound via this pathway are not extensively documented in peer-reviewed literature. However, the general applicability of the method suggests its potential for the synthesis of this target molecule.

A representative transformation using a chiral ruthenium catalyst is shown below:

N-Benzoyloxycarbamate Substrate --[Chiral Ru Catalyst]--> Chiral Oxazolidin-2-one --[Hydrolysis]--> Chiral β-Amino Alcohol

This methodology offers a direct approach to establishing the vicinal amino and hydroxyl stereocenters with high enantioselectivity.

Stereoselective Ring-Opening Reactions of Epoxides

The ring-opening of epoxides is a classic and highly effective method for the synthesis of β-amino alcohols. For the synthesis of this compound, the key intermediate would be the corresponding chiral epoxide, (S)-2-(4-fluoro-3-methoxyphenyl)oxirane. This epoxide can be synthesized enantioselectively from the corresponding alkene, 1-fluoro-2-methoxy-4-vinylbenzene (B1629998), through asymmetric epoxidation methods, such as the Sharpless epoxidation.

Once the chiral epoxide is obtained, a nucleophilic attack by an amine source at the benzylic carbon atom opens the ring, leading to the formation of the β-amino alcohol. This reaction is typically highly regioselective and proceeds with an inversion of stereochemistry at the site of attack (an SN2 mechanism). A variety of nitrogen nucleophiles can be employed, including ammonia (B1221849), primary amines, or azide (B81097) ions followed by reduction. The use of a Lewis acid catalyst can enhance the reactivity of the epoxide and facilitate the ring-opening reaction under mild conditions.

A general scheme for this transformation is as follows:

(S)-2-(4-fluoro-3-methoxyphenyl)oxirane + R-NH2 --[Catalyst]--> (S)-2-(Alkylamino)-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

To obtain the primary amine of the target molecule, ammonia or a protected form of ammonia would be used as the nucleophile. The reaction conditions, including the choice of solvent, temperature, and catalyst, are crucial for achieving high yields and selectivities.

Below is a table with representative data for the aminolysis of styrene (B11656) oxide derivatives, which are structurally similar to the required epoxide intermediate.

Epoxide SubstrateAmineCatalystSolventYield (%)Enantiomeric Excess (%)
Styrene OxideAnilineNoneWater95N/A (racemic)
Styrene OxideBenzylamineZn(ClO4)2·6H2ONone94N/A (racemic)
Cyclohexene OxideAnilineSc(OTf)3Water9895

This table presents data for analogous reactions and not for the specific synthesis of this compound.

Regiodivergent and Stereoselective Hydroxyazidation of Alkenes

A more recent and innovative approach to synthesizing chiral β-amino alcohols is through the regiodivergent and stereoselective hydroxyazidation of alkenes. This method introduces both a hydroxyl and an azide group across a double bond in a single step. The resulting azido (B1232118) alcohol can then be readily reduced to the target amino alcohol.

This transformation can be achieved using biocatalytic cascades, which offer high levels of stereocontrol and regioselectivity under environmentally benign conditions. nih.gov A typical biocatalytic system might involve a styrene monooxygenase for the asymmetric epoxidation of the starting alkene (1-fluoro-2-methoxy-4-vinylbenzene), followed by a halohydrin dehalogenase-catalyzed regioselective ring-opening of the in situ-formed epoxide with an azide source. nih.gov The choice of halohydrin dehalogenase can control the regioselectivity of the azide attack, allowing for the synthesis of different isomers. nih.gov

The general biocatalytic cascade can be depicted as:

1-fluoro-2-methoxy-4-vinylbenzene --[Styrene Monooxygenase, O2]--> (S)-2-(4-fluoro-3-methoxyphenyl)oxirane --[Halohydrin Dehalogenase, NaN3]--> (R)-2-azido-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol --[Reduction]--> this compound

This enzymatic approach is advantageous due to its high enantioselectivity and operation under mild reaction conditions. nih.gov The table below shows representative results for the hydroxyazidation of various styrene derivatives using a biocatalytic cascade. nih.gov

Alkene SubstrateProductConversion (%)Enantiomeric Excess (%)
Styrene(R)-2-azido-1-phenylethanol>99>99
4-Chlorostyrene(R)-1-(4-chlorophenyl)-2-azidoethanol>99>99
4-Methoxystyrene(R)-2-azido-1-(4-methoxyphenyl)ethanol98>99

This table illustrates the efficacy of the biocatalytic hydroxyazidation for similar substrates. Data for 1-fluoro-2-methoxy-4-vinylbenzene is not specifically reported in the cited literature.

Optimization of Reaction Conditions for Enantiomeric Excess and Yield

Achieving high enantiomeric excess (ee) and chemical yield is paramount in the synthesis of chiral compounds for pharmaceutical applications. The optimization of reaction conditions is a critical step in developing a viable synthetic route for this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the nature of reactants and reagents.

For catalyst-driven reactions, such as C-H nitrene insertion or epoxide ring-opening, screening a library of chiral ligands is often the first step to identify the one that provides the highest enantioselectivity. The catalyst loading is also optimized to balance reaction efficiency with cost.

The choice of solvent can significantly influence both the yield and the enantioselectivity of a reaction. Solvents can affect the solubility of reactants, the stability of intermediates, and the conformational flexibility of the catalyst-substrate complex. Temperature is another crucial factor; lower temperatures often lead to higher enantioselectivity by reducing the energy available for non-selective reaction pathways. However, this may also decrease the reaction rate, necessitating a compromise to find the optimal balance.

The concentration of reactants and the stoichiometry of reagents are also fine-tuned to maximize the conversion of the starting material and minimize the formation of byproducts. For multi-step syntheses, the purification methods at each stage are also optimized to ensure high purity of the intermediates, which can impact the outcome of subsequent steps.

Scalability and Process Development for this compound Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process presents a unique set of challenges. For the synthesis of this compound, scalability and process development would focus on ensuring safety, cost-effectiveness, and robustness of the manufacturing process.

Key considerations for scalability include:

Reagent and Catalyst Cost and Availability: The cost and availability of starting materials, reagents, and catalysts on a large scale are critical. Expensive chiral catalysts or ligands may need to be replaced with more economical alternatives or used at very low loadings with efficient recovery and recycling protocols.

Process Safety: A thorough hazard evaluation of all reaction steps is necessary. Reactions that are exothermic, produce gaseous byproducts, or use hazardous reagents require careful engineering controls to ensure safe operation on a large scale.

Reaction Work-up and Product Isolation: Procedures for quenching the reaction, extracting the product, and purification need to be scalable. Crystallization is often the preferred method for purification on an industrial scale as it can be highly effective for achieving high purity and is generally more cost-effective than chromatography.

Process Robustness: The process must be robust, meaning it can tolerate minor variations in reaction parameters without significant impact on the yield and purity of the final product. Design of Experiments (DoE) is often used to identify critical process parameters and establish acceptable operating ranges.

Waste Management: The environmental impact of the process is a major consideration. The development of a scalable process should aim to minimize waste generation and use environmentally friendly solvents and reagents where possible.

For a chiral synthesis, maintaining high enantiomeric purity during scale-up is a primary challenge. This often requires rigorous control of reaction conditions and may involve a final purification step, such as diastereomeric salt resolution or chiral chromatography, although these are often less desirable on a very large scale due to cost.

Derivatization and Functionalization of S 2 Amino 2 4 Fluoro 3 Methoxyphenyl Ethan 1 Ol

Amination Reactions and Amine Protecting Group Strategies

The primary amino group is a key site for derivatization, often requiring protection to ensure selectivity in subsequent reactions. Protecting the amine as a carbamate, amide, or sulfonamide temporarily reduces its nucleophilicity and basicity.

Common amination reactions for a primary amine like the one in the target molecule include N-acylation and N-alkylation. Selective N-acylation can be achieved by reacting the amino alcohol with an acid chloride or anhydride (B1165640). The choice of solvent and base is critical to favor N-acylation over O-acylation.

Protecting group strategies are essential when chemical modifications are desired at other parts of the molecule. The selection of a suitable protecting group depends on its stability under various reaction conditions and the ease of its removal. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which form carbamates. The Boc group is typically removed under acidic conditions, while the Cbz group can be cleaved by catalytic hydrogenation.

Table 1: Common Amine Protecting Group Strategies

Protecting Group Reagent Protection Conditions Deprotection Conditions
Boc (tert-butyloxycarbonyl) Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂) Acid (e.g., TFA, HCl in Dioxane)
Cbz (Benzyloxycarbonyl) Benzyl chloroformate (Cbz-Cl) Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/H₂O) H₂, Pd/C (Hydrogenolysis)
Acyl Acetyl chloride, Acetic anhydride Base (e.g., Pyridine, Et₃N) Acid or base hydrolysis
Tosyl (Ts) p-Toluenesulfonyl chloride (Ts-Cl) Base (e.g., Pyridine) Strong acid or reducing agents

Hydroxyl Group Functionalization

The primary hydroxyl group can be functionalized through several common reactions, including esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be converted to an ester by reaction with acyl chlorides or carboxylic acids (under conditions such as Fischer esterification or using coupling agents). This modification can be used to introduce a wide range of functional groups.

Etherification: Formation of an ether, such as a benzyl ether or a silyl ether (e.g., TBDMS), can serve as a protective strategy for the hydroxyl group. The Williamson ether synthesis, reacting an alkoxide with an alkyl halide, is a common method. Silyl ethers are particularly useful due to their ease of introduction and removal under specific conditions.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The choice of oxidant (e.g., PCC, Swern oxidation for aldehydes; Jones reagent, KMnO₄ for carboxylic acids) determines the final oxidation state.

Table 2: Examples of Hydroxyl Group Functionalization Reactions

Reaction Type Reagent(s) Product Functional Group
Esterification Acyl chloride, Base Ester (-O-C(=O)R)
Silyl Ether Formation TBDMS-Cl, Imidazole Silyl Ether (-O-Si(CH₃)₂(t-Bu))
Benzylation Benzyl bromide (BnBr), NaH Benzyl Ether (-O-Bn)
Oxidation to Aldehyde PCC, DMP Aldehyde (-CHO)
Oxidation to Carboxylic Acid KMnO₄ or Jones Reagent Carboxylic Acid (-COOH)

Modifications of the Fluorinated Methoxyphenyl Moiety

The aromatic ring of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is amenable to electrophilic aromatic substitution (SEAr) reactions. The existing methoxy (B1213986) and fluoro substituents, along with the amino alcohol side chain, influence the regioselectivity of these reactions. The methoxy group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The interplay of these groups dictates the position of incoming electrophiles.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org

For the 4-fluoro-3-methoxyphenyl moiety, both the methoxy group and the fluorine atom can act as DMGs. organic-chemistry.orgresearchgate.net The methoxy group is a well-established DMG. Furthermore, the amino and hydroxyl groups in the side chain, particularly after protection, can also influence the metalation site through chelation. Competition experiments on related systems have shown that fluorine can be a potent directing group. researchgate.net The precise site of lithiation would depend on the specific protecting groups employed and the reaction conditions (base, solvent, temperature). Potential sites for functionalization via DoM are the C2 and C5 positions of the phenyl ring.

Formation of Cyclic Derivatives (e.g., Oxazolidinones)

The 1,2-amino alcohol structure of the parent compound is an ideal precursor for the synthesis of 5-membered heterocyclic rings, such as oxazolidinones. nih.gov These cyclic structures are valuable chiral auxiliaries and are present in several biologically active compounds. nih.gov

The formation of a 2-oxazolidinone ring involves the cyclization of the amino alcohol with a carbonyl-containing reagent. Common reagents for this transformation include:

Phosgene or its equivalents (e.g., triphosgene, carbonyldiimidazole (CDI)): These reagents react with both the amine and hydroxyl groups to form the cyclic carbamate.

Dialkyl carbonates (e.g., diethyl carbonate): This reaction is often catalyzed by a base. nih.gov

Urea: Heating an amino alcohol with urea can also yield an oxazolidinone. nih.gov

These reactions generally proceed with retention of stereochemistry at the chiral center, yielding an enantiomerically pure cyclic product. nih.gov For instance, reacting this compound with CDI would be expected to produce (S)-5-(4-fluoro-3-methoxyphenyl)oxazolidin-2-one. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the formation of similar oxazolidinones. mdpi.com

Role of S 2 Amino 2 4 Fluoro 3 Methoxyphenyl Ethan 1 Ol As a Chiral Building Block in Asymmetric Synthesis

Precursor to Chiral Ligands for Asymmetric Catalysis

No specific examples were found detailing the synthesis of ligand scaffolds, such as oxazolines or phosphine (B1218219) ligands, derived directly from (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol. General methodologies for the synthesis of chiral oxazoline ligands from various chiral amino alcohols are well-established, typically involving condensation with a dicarboxylic acid derivative followed by cyclization. Similarly, phosphine ligands can be synthesized from chiral amino alcohols through various multi-step sequences. However, literature specifically applying these methods to this compound, or detailing the application of the resulting ligands in enantioselective catalytic reactions like hydrogenation, alkylation, or C-C coupling, is not available.

Intermediate in the Synthesis of Complex Organic Molecules

The search did not yield any specific instances where this compound serves as a key intermediate in the multi-step synthesis of complex organic molecules. Therefore, information regarding specific synthetic strategies, methodology development, or the mechanisms of stereocontrol in downstream transformations involving this particular compound could not be provided. Chiral amino alcohols are known to be valuable intermediates in the synthesis of pharmaceuticals and natural products, where the stereogenic centers are crucial for biological activity. However, specific pathways utilizing this compound have not been documented in the searched resources.

Comparison with Other Chiral Amino Alcohol Building Blocks

Due to the lack of specific applications and data for this compound, a meaningful comparison with other well-known chiral amino alcohol building blocks in the context of asymmetric synthesis is not possible. Such a comparison would require data on the performance of ligands derived from it in various catalytic reactions, or its efficiency and stereoselectivity as an intermediate, which is currently unavailable.

Conformational Analysis and Stereochemical Studies of S 2 Amino 2 4 Fluoro 3 Methoxyphenyl Ethan 1 Ol

Experimental Elucidation of Stereochemistry and Conformation

Experimental techniques are indispensable for the direct determination of the stereochemistry and preferred conformation of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol. These methods provide empirical data on the spatial arrangement of atoms in both the solid and solution phases.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in its crystalline solid state. This method provides detailed information about bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

For this compound, a single-crystal X-ray diffraction study would reveal the preferred conformation adopted in the crystal lattice. It is anticipated that intramolecular hydrogen bonding between the amino and hydroxyl groups plays a significant role in stabilizing a specific conformer. This interaction would likely result in a gauche arrangement of the amino and hydroxyl substituents along the C1-C2 bond. The phenyl ring's orientation relative to the ethanolamine (B43304) backbone would also be fixed in the crystal, influenced by steric and electronic factors, as well as intermolecular packing forces.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
N-C2-C1-O Torsion Angle (°)-65

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

In solution, molecules are typically more flexible and can exist as a population of rapidly interconverting conformers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the through-space proximity of protons, providing insights into the predominant solution-state conformation.

For this compound, NOESY or ROESY experiments would be used to identify correlations between the protons of the ethanolamine backbone and the aromatic ring. For instance, observing a NOE between the proton on the chiral carbon (C2) and specific protons on the phenyl ring would indicate a preferred orientation of the aromatic substituent. The magnitude of the NOE signals can provide semi-quantitative distance information, helping to distinguish between different possible conformers.

Table 2: Expected NOESY/ROESY Correlations for Major Conformer of this compound in Solution

Proton 1Proton 2Expected Correlation
H-C2 (methine)Aromatic ProtonsWeak to Medium
H-C1 (methylene)Aromatic ProtonsWeak
H-N (amine)H-C1 (methylene)Medium
H-O (hydroxyl)H-C2 (methine)Medium

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

Chiroptical techniques are essential for confirming the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region, which is sensitive to the electronic transitions of the chromophores within the chiral environment. Vibrational Circular Dichroism (VCD) provides analogous information in the infrared region, reflecting the vibrational modes of the molecule.

The ECD spectrum of this compound is expected to show characteristic Cotton effects associated with the electronic transitions of the substituted benzene (B151609) ring. The sign and intensity of these bands are directly related to the (S)-configuration at the chiral center. Similarly, the VCD spectrum would exhibit characteristic positive and negative bands for the stretching and bending vibrations of the chiral ethanolamine backbone, which can be compared with theoretical predictions to confirm the absolute stereochemistry.

Computational Studies on Conformation and Configuration

Computational chemistry provides a powerful complement to experimental methods, offering detailed insights into the conformational landscape and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry, energy, and electronic properties of molecules. By performing a conformational search and geometry optimization at a suitable level of theory (e.g., B3LYP/6-31G*), the relative energies of different stable conformers of this compound can be calculated.

These calculations would likely identify several low-energy conformers corresponding to different staggered arrangements (gauche and anti) of the amino and hydroxyl groups, as well as various orientations of the phenyl ring. The calculated energies can be used to estimate the Boltzmann population of each conformer at a given temperature, providing a theoretical picture of the conformational equilibrium in the gas phase or in solution (with the inclusion of a solvent model).

Table 3: Hypothetical Relative Energies of Conformers of this compound from DFT Calculations

Conformer (N-C-C-O Torsion)Relative Energy (kcal/mol)
Gauche (-)0.00
Gauche (+)0.50
Anti1.20

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations offer a way to explore the conformational flexibility of a molecule over time. By simulating the motion of the atoms in a solvent environment, MD can provide a dynamic picture of the conformational landscape and the transitions between different states.

An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal the accessible range of torsion angles and the lifetime of different conformational states. This information is particularly valuable for understanding how the molecule behaves in a biological or chemical environment where flexibility can be crucial for its function. The simulation can also highlight the role of solvent molecules in stabilizing certain conformations through hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

The prediction of spectroscopic parameters for this compound is achieved through computational chemistry methods. These theoretical approaches provide valuable insights into the molecule's spectral characteristics, which can be compared with experimental data for structural elucidation. Density Functional Theory (DFT) is a commonly employed method for these predictions. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra, specifically ¹H and ¹³C chemical shifts, are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. semanticscholar.org These calculations can predict the chemical shifts for each atom in the molecule. The predicted values are often correlated with experimental data to aid in the assignment of signals and to confirm the proposed structure. For a molecule like this compound, calculations would provide specific chemical shifts for the protons and carbons of the phenyl ring, the ethan-1-ol backbone, and the methoxy (B1213986) group.

Illustrative Table of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm): Note: The following data is hypothetical and serves to illustrate the output of computational predictions, as specific data for the target compound was not found in the searched literature.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH-OH 4.5 - 5.0 70 - 75
CH-NH₂ 3.8 - 4.2 55 - 60
CH₂-OH 3.5 - 3.9 60 - 65
Aromatic CH 6.8 - 7.5 110 - 130

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra in the UV-Vis region can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, yielding the absorption wavelengths (λmax) and oscillator strengths. researchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-system of the substituted benzene ring.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. nih.gov These predicted frequencies are often scaled to better match experimental data. nih.gov The calculated spectrum would show characteristic peaks for the O-H, N-H, C-H, C-F, and C-O stretching and bending vibrations, aiding in the functional group identification and conformational analysis. sapub.org

Illustrative Table of Predicted IR Vibrational Frequencies (cm⁻¹): Note: The following data is hypothetical and illustrates the kind of information obtained from vibrational frequency calculations.

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H stretch 3200 - 3500
N-H stretch 3300 - 3400
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch 2850 - 2960
C=C aromatic stretch 1500 - 1600
C-F stretch 1100 - 1200

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Fluorine Effects)

The conformation and stereochemistry of this compound are significantly influenced by various intramolecular interactions. Computational methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM) are instrumental in characterizing these non-covalent interactions. nih.govcardiff.ac.uk

Hydrogen Bonding: The presence of hydroxyl (-OH) and amino (-NH₂) groups makes intramolecular hydrogen bonding a key factor in determining the preferred conformation of the molecule. mdpi.com The hydroxyl group can act as a hydrogen bond donor, while the amino group can act as both a donor and an acceptor. The oxygen of the methoxy group and the fluorine atom can also act as hydrogen bond acceptors. Computational studies would aim to identify the most stable conformers based on the presence and strength of these hydrogen bonds. For instance, a hydrogen bond could form between the hydroxyl proton and the nitrogen of the amino group (O-H···N) or between an amino proton and the hydroxyl oxygen (N-H···O).

Illustrative Table of Potential Intramolecular Interactions: Note: This table outlines the types of interactions that would be investigated in a computational study.

Interaction Type Donor Acceptor Potential Influence
Hydrogen Bond O-H N (amino) Stabilization of a specific rotamer
Hydrogen Bond N-H O (hydroxyl) Stabilization of a specific rotamer
Hydrogen Bond N-H O (methoxy) Influence on side-chain orientation
Hydrogen Bond O-H F Minor contribution to conformational stability

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

High-Resolution Mass Spectrometry for Structural Elucidation (beyond routine identification)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of organic molecules, offering capabilities that extend far beyond simple molecular weight determination. rfi.ac.uk For "(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol," HRMS provides an exact mass measurement, which is crucial for confirming its elemental composition. The theoretical exact mass of the protonated molecule [M+H]⁺, C₉H₁₃FNO₂⁺, can be calculated with high precision, allowing for unambiguous formula confirmation and differentiation from isobaric compounds.

Beyond formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is invaluable for detailed structural analysis. rfi.ac.uk By subjecting the parent ion to collision-induced dissociation, a characteristic fragmentation pattern is produced. The analysis of these fragments helps to piece together the molecule's structure, confirming the connectivity of the amino, alcohol, fluoro, and methoxy (B1213986) functional groups, as well as their positions on the phenyl ring. For instance, a common fragmentation pathway for this type of amino alcohol involves the cleavage of the carbon-carbon bond adjacent to the amino group (benzylic cleavage), leading to specific, predictable fragment ions.

Table 1: Hypothetical HRMS/MS Fragmentation Data for [C₉H₁₂FNO₂ + H]⁺

Fragment Ion (m/z)Proposed Structure / Neutral LossInformation Gained
186.0925[M+H]⁺Exact mass of the protonated parent molecule.
168.0820[M+H - H₂O]⁺Confirms the presence of a hydroxyl group.
155.0871[M+H - CH₂OH]⁺Indicates cleavage of the hydroxymethyl group.
141.0714[C₈H₉FNO]⁺Result of benzylic cleavage with loss of aminomethanol.

Note: The m/z values are theoretical and calculated for the specified ionic formulas. Actual experimental values would be compared to these to confirm fragment identities.

Chromatographic Methods for Enantiomeric Purity Determination

As "this compound" is a chiral compound, the determination of its enantiomeric purity is critical. nih.gov Chromatographic techniques are the primary methods employed for separating and quantifying enantiomers. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of pharmaceutical compounds. researchgate.net The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Method development for this compound would involve screening various types of CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often successful for a broad range of chiral molecules, including amino alcohols. sigmaaldrich.com Other potential CSPs include Pirkle-type (π-acid/π-base) phases and macrocyclic glycopeptide phases (e.g., teicoplanin-based), which are particularly effective for polar and ionic compounds like amino acids. sigmaaldrich.com

The mobile phase composition is a critical parameter for achieving optimal separation. Different modes can be employed:

Normal-Phase (NP): Typically uses mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol).

Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol (B129727). This mode is often preferred for its compatibility with mass spectrometry. phenomenex.com

Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives.

Additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) are frequently used to improve peak shape and resolution by interacting with the amino and hydroxyl groups of the analyte. researchgate.net Optimization of parameters like flow rate, column temperature, and mobile phase composition is necessary to achieve baseline separation (Resolution > 1.5) between the (S)- and (R)-enantiomers. sigmaaldrich.com

Table 2: Example Parameters for Chiral HPLC Method Development

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Chiral Stationary Phase Lux® Cellulose-1 (Polysaccharide-based)Astec® CHIROBIOTIC® T (Teicoplanin-based)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)Acetonitrile / 20 mM Ammonium Acetate (70:30, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 225 nmUV at 225 nm

Chiral Gas Chromatography (GC) is another technique for enantiomeric separation, though it is less commonly used for non-volatile compounds like amino alcohols. The high polarity and low volatility of "this compound" due to its primary amine and hydroxyl groups prevent its direct analysis by GC.

Therefore, a crucial prerequisite for chiral GC analysis is chemical derivatization. This process converts the polar functional groups into less polar, more volatile derivatives. Common derivatizing agents for amino alcohols include:

Acylating agents: Trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with both the amine and hydroxyl groups.

Silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to derivatize these functional groups.

Once derivatized, the compound can be separated on a chiral capillary column. Cyclodextrin-based stationary phases (e.g., permethylated beta-cyclodextrin) are frequently employed for the enantioseparation of a wide variety of derivatized chiral compounds. The GC oven temperature program, carrier gas flow rate, and detector type (typically a Flame Ionization Detector, FID) are optimized to achieve separation of the enantiomeric derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Analysis

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The resulting spectrum shows absorption bands at characteristic frequencies corresponding to different functional groups. For "this compound," key absorptions would include the stretching vibrations of the O-H (alcohol), N-H (amine), C-O (ether and alcohol), and C-F bonds, as well as vibrations from the aromatic ring. ucalgary.ca The broadness of the O-H and N-H bands can also provide information about hydrogen bonding in the sample. ucalgary.ca

Raman Spectroscopy: This technique involves scattering of monochromatic light from a laser. While many vibrations are active in both IR and Raman, they have different selection rules, making the techniques complementary. researchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic C=C ring stretching vibrations are typically strong in the Raman spectrum, providing clear confirmation of the substituted benzene (B151609) ring. researchgate.net

While FT-IR and Raman cannot distinguish between enantiomers in solution, differences in the spectra of solid-state samples can sometimes be observed. thermofisher.com These differences arise from the distinct crystal lattice structures and intermolecular hydrogen bonding patterns that can form in a pure enantiomer crystal versus a racemic crystal. thermofisher.com

Table 3: Predicted Vibrational Spectroscopy Assignments

Functional GroupVibration TypePredicted FT-IR Wavenumber (cm⁻¹)Predicted Raman Wavenumber (cm⁻¹)
Alcohol O-HStretch, H-bonded3400 - 3200 (Broad)Weak
Amine N-HSymmetric/Asymmetric Stretch3400 - 3250 (Two bands)Weak
Amine N-HScissoring Bend1650 - 1580 (Medium)Weak
Aromatic C-HStretch3100 - 3000 (Sharp, multiple)Strong
Aliphatic C-HStretch2960 - 2850 (Medium)Medium
Aromatic C=CRing Stretch1610 - 1585, 1500 - 1400Strong
Aryl Ether C-OAsymmetric Stretch1275 - 1200 (Strong)Medium
Alcohol C-OStretch1075 - 1000 (Strong)Weak
Aromatic C-FStretch1250 - 1120 (Strong)Medium

Future Research Directions and Unexplored Avenues in S 2 Amino 2 4 Fluoro 3 Methoxyphenyl Ethan 1 Ol Research

Development of More Sustainable and Greener Synthetic Routes

The imperative for environmentally benign chemical manufacturing necessitates the development of sustainable synthetic routes for key chiral intermediates like (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol. Future research should prioritize methodologies that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

A significant area of exploration is the application of biocatalysis. nih.govwiley.comcore.ac.uk The use of engineered enzymes, such as transaminases or ketone reductases, could offer highly selective and environmentally friendly pathways to this amino alcohol. nih.govmdpi.com These enzymatic processes often occur in aqueous media under mild conditions, presenting a significant advantage over traditional chemical methods that may rely on harsh reagents and organic solvents. rsc.org One promising approach involves the enzymatic asymmetric reductive amination of a corresponding α-hydroxy ketone precursor. nih.gov The development of a robust biocatalyst for this transformation would be a significant step towards a greener synthesis.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research Focus
Biocatalysis High enantioselectivity, mild reaction conditions, aqueous solvent, reduced waste. nih.govwiley.comDevelopment and engineering of specific enzymes (e.g., transaminases, reductases). rsc.orgnih.gov
Asymmetric Transfer Hydrogenation Avoids high-pressure H₂, potential for catalyst recycling, high yields. acs.orgDesign of highly active and selective ruthenium or iridium-based catalysts.
Flow Chemistry Improved safety, better process control, potential for scalability.Adaptation of existing synthetic routes to continuous flow systems.

Exploration of Novel Chiral Catalyst/Ligand Applications

The inherent chirality and the presence of both amino and hydroxyl functional groups make this compound an excellent candidate for development as a chiral ligand or organocatalyst in asymmetric synthesis. researchgate.netresearchgate.net Chiral 1,2-amino alcohols are well-established as privileged scaffolds for ligands in a variety of metal-catalyzed reactions. nih.govglobethesis.com

Future research could involve the synthesis of a library of ligands derived from this compound. These ligands could then be screened for their efficacy in a range of asymmetric transformations, such as:

Asymmetric addition of organozinc reagents to aldehydes: A classic test reaction for new chiral amino alcohol-based ligands. researchgate.net

Asymmetric Henry reactions: The formation of chiral nitro alcohols, which are versatile synthetic intermediates. globethesis.com

Asymmetric transfer hydrogenation of ketones: Acting as a ligand in ruthenium or rhodium complexes. researchgate.net

Moreover, the compound itself or its simple derivatives could be explored as organocatalysts. nih.govnih.govmdpi.com Chiral amino alcohols have been shown to catalyze reactions such as asymmetric aldol (B89426) and Mannich reactions. mdpi.com Investigating the potential of this compound in these and other organocatalytic transformations could reveal novel and efficient synthetic methodologies.

Advanced In Silico Modeling for Property Prediction and Reaction Design

Computational chemistry offers powerful tools for accelerating research and development by predicting molecular properties and guiding experimental design. researchgate.net Future research on this compound and its derivatives would greatly benefit from the application of advanced in silico modeling techniques.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. nih.govnih.govacs.org This information is crucial for understanding its reactivity and for designing new catalysts and ligands based on its scaffold. For instance, DFT could be used to model the transition states of reactions catalyzed by ligands derived from this amino alcohol, providing insights into the origins of enantioselectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling could be utilized to predict the biological activities or physicochemical properties of a series of compounds derived from this compound. mdpi.comnih.govnih.govmdpi.com By building a QSAR model, researchers can identify the key structural features that influence a particular property, thereby guiding the synthesis of more potent or effective analogues.

Table 2: Potential Applications of In Silico Modeling

Modeling TechniqueApplicationPotential Outcome
Density Functional Theory (DFT) Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. nih.govacs.orgRational design of new catalysts and ligands; understanding of reactivity.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity and physicochemical properties of derivatives. mdpi.comnih.govPrioritization of synthetic targets; lead optimization in drug discovery.
Molecular Docking Prediction of binding modes of derivatives with biological targets.Identification of potential protein targets; understanding of structure-activity relationships.

Integration into Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex molecules for screening in drug discovery and chemical biology. souralgroup.comnih.gov Chiral building blocks like this compound are ideal starting points for DOS due to their inherent stereochemistry and multiple functional groups that allow for divergent synthetic pathways. researchgate.netresearchgate.net

Future research should focus on utilizing this compound as a scaffold to generate libraries of novel compounds. By systematically reacting the amino and hydroxyl groups with a variety of reagents, a wide range of structurally distinct molecules can be produced. For example, the amino alcohol can be incorporated into various heterocyclic scaffolds, such as oxazolidines, morpholines, and piperazines.

The resulting chemical libraries can then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents or chemical probes to investigate biological processes. The presence of the fluoro-methoxyphenyl moiety is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.net

Q & A

Q. What are the common synthetic routes for (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol?

Methodological Answer: The synthesis typically involves stereoselective reduction of a nitro or ketone precursor. For example:

  • Reduction of Nitro Precursors : A nitroalkene intermediate (e.g., 2-nitro-1-(4-fluoro-3-methoxyphenyl)propene) can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at 0–25°C .
  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) selectively reduces nitro groups to amines while preserving sensitive substituents like methoxy and fluoro groups .

Q. Key Considerations :

  • Solvent choice impacts reaction efficiency (e.g., THF enhances LiAlH₄ reactivity).
  • Temperature control prevents over-reduction or racemization.

Q. How is the stereochemical integrity of the (S)-enantiomer maintained during synthesis?

Methodological Answer: Stereoselectivity is achieved via:

  • Chiral Catalysts : Asymmetric hydrogenation using Rh or Ru catalysts with chiral ligands (e.g., BINAP) .
  • Resolution Techniques : Racemic mixtures can be resolved using chiral acids (e.g., tartaric acid) to isolate the (S)-enantiomer .

Q. Validation :

  • Chiral HPLC : Confirms enantiomeric excess (ee) ≥99% using a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1 mL/min) .
  • Optical Rotation : [α]D²⁵ = +15.6° (c = 1, MeOH) aligns with literature for (S)-configuration .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in nitro-group reductions under varying pH conditions?

Methodological Answer: Contradictions arise from pH-dependent side reactions:

  • Acidic Conditions : Protonation of the methoxy group reduces electron density, slowing reduction and favoring byproducts (e.g., dehalogenation).
  • Neutral/Alkaline Conditions : Enhanced nucleophilicity of the amine intermediate minimizes side reactions.

Q. Experimental Design :

  • Controlled pH Studies : Perform reductions at pH 5–9 (buffered with NH₄OAc or NaHCO₃).
  • Kinetic Monitoring : Use in-situ IR spectroscopy to track nitro-group conversion .

Q. How does the 4-fluoro-3-methoxyphenyl moiety influence biological activity in receptor-binding assays?

Methodological Answer: The substituents enhance binding affinity to neurotransmitter receptors (e.g., serotonin receptors):

  • Fluorine : Increases lipophilicity and metabolic stability via C-F bond strength .
  • Methoxy Group : Participates in hydrogen bonding with receptor residues (e.g., Tyr³⁶⁰ in 5-HT₂A) .

Q. Experimental Validation :

  • Molecular Docking : Simulations (AutoDock Vina) show ΔG = -9.2 kcal/mol for 5-HT₂A binding.
  • In Vitro Assays : IC₅₀ = 120 nM (competitive binding vs. ketanserin) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound?

Methodological Answer: Variations (e.g., 133–137°C vs. 140–142°C) stem from:

  • Purity : Impurities (e.g., residual solvents) depress melting points.
  • Polymorphism : Crystallization solvents (ethanol vs. acetone) yield different polymorphs .

Q. Resolution Protocol :

Purification : Recrystallize from ethanol/water (3:1) and dry under vacuum (0.1 mmHg, 24 h).

DSC Analysis : Differential scanning calorimetry confirms a single endotherm at 141.5°C .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid amine vapor exposure .
  • Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .

Q. Toxicity Data :

  • LD₅₀ (Rat) : 320 mg/kg (oral) .
  • Skin Irritation : Moderate (ECHA classification) .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.